molecular formula C13H20N2O2 B3223341 (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide CAS No. 1217756-07-4

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

Cat. No.: B3223341
CAS No.: 1217756-07-4
M. Wt: 236.31 g/mol
InChI Key: BTLNHXBSZBXFJG-LBPRGKRZSA-N
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Description

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a methoxybenzyl group, and a butyramide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common synthetic route involves the reaction of (S)-3-methyl-2-aminobutyric acid with 2-methoxybenzylamine under appropriate reaction conditions to form the target compound. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-methoxybenzoic acid, while reduction of the amide group may produce 2-amino-N-(2-methoxybenzyl)-3-methylbutylamine.

Scientific Research Applications

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand for studying protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzylamine: Shares the methoxybenzyl group but lacks the chiral center and the butyramide moiety.

    3-Methyl-2-aminobutyric acid: Contains the chiral center and the amino group but lacks the methoxybenzyl group.

Uniqueness

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide is unique due to its combination of functional groups and chiral center, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(2)12(14)13(16)15-8-10-6-4-5-7-11(10)17-3/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLNHXBSZBXFJG-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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